A-485
Overview
Description
A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) coactivator p300. As a member of the p300/CBP family, p300 plays a crucial role in regulating gene transcription by acetylating histones and other proteins. Specifically, this compound targets the HAT domain of p300 and CREB-binding protein (CBP), inhibiting their catalytic activity .
Mechanism of Action
Target of Action
A-485 primarily targets the p300/CBP histone acetyltransferase (HAT) domain . These proteins play a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA .
Mode of Action
This compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It binds to these proteins and inhibits their activity, leading to a decrease in histone acetylation . This results in a more compact chromatin structure, which can limit the access of transcription factors to DNA and reduce gene expression .
Biochemical Pathways
The inhibition of p300/CBP by this compound affects various biochemical pathways. It can suppress the proliferation of several hematological malignancies and AR+ prostate cancer cell lines in vitro . The exact pathways affected by this compound are still being researched, but it is known that the compound has a broad effect on gene expression due to its action on p300/CBP .
Pharmacokinetics
This compound is orally bioavailable, indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
The inhibition of p300/CBP by this compound leads to a decrease in histone acetylation, which can suppress the expression of certain genes . This can result in the suppression of proliferation in several hematological malignancies and AR+ prostate cancer cell lines in vitro . Additionally, this compound has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model .
Biochemical Analysis
Biochemical Properties
A-485 interacts with the p300/CBP HAT domain, exhibiting IC50 values of 2.6 and 9.8 nM for the CBP-bromodomain HAT-C/H3 (BHC) and p300-BHC domains, respectively . This interaction results in the inhibition of the acetylation activity of both CBP and p300 .
Cellular Effects
This compound has been shown to suppress cell growth and inhibit the secretion of growth hormone (GH) in vitro and in vivo . It can downregulate the expression or activity of several oncogenes, such as genes in the Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR signaling pathways, which are crucial for tumorigenesis and progression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the acetylation activity of p300/CBP, leading to the downregulation of several oncogenes . This results in the suppression of cell growth and the inhibition of GH secretion .
Temporal Effects in Laboratory Settings
The effects of this compound on cell growth and GH secretion have been observed over time in laboratory settings
Metabolic Pathways
Given its role as a p300/CBP HAT domain inhibitor, it likely interacts with enzymes and cofactors involved in histone acetylation .
Preparation Methods
Synthetic Routes:: The synthetic route for A-485 involves specific chemical reactions to assemble its molecular structure. Unfortunately, detailed synthetic pathways are not widely available in the literature. it is synthesized through carefully designed steps to achieve its desired properties.
Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. Typically, pharmaceutical companies optimize synthetic routes for scalability, cost-effectiveness, and purity. Industrial production likely involves modifications of the laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions:: A-485 is involved in various chemical reactions due to its inhibitory activity against p300. While specific reactions are not explicitly documented, it likely undergoes interactions with other molecules, including proteins and nucleic acids.
Common Reagents and Conditions:: The reagents and conditions used in this compound-related reactions depend on the context. Researchers may employ specific buffers, solvents, and catalysts to modulate its activity. detailed information remains proprietary.
Major Products:: this compound’s primary function lies in inhibiting p300-mediated acetylation. Its major products are the suppression of gene transcription and downstream effects on cellular processes.
Scientific Research Applications
A-485 has garnered significant interest in scientific research across multiple fields:
Cancer Research: this compound shows promise as an antitumor agent.
Epigenetics: By targeting p300, this compound influences epigenetic modifications, impacting gene expression and cellular behavior.
Drug Development: Researchers explore this compound’s potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
While A-485 is unique due to its selectivity for p300/CBP, other HAT inhibitors exist. Notable compounds include C646 and I-CBP112. This compound’s distinct properties make it a valuable tool for studying epigenetic regulation.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJKILQRBSEAG-LFPIHBKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F4N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of A-485?
A1: this compound acts as a ligand for the p300/CBP protein. []
Q2: How does this compound binding to p300/CBP impact cellular processes?
A2: Binding of this compound to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []
Q3: What is the significance of p300/CBP degradation in a cellular context?
A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.
Q5: Is there any available spectroscopic data for this compound?
A5: The provided research papers do not offer specific spectroscopic data for this compound.
Q6: Has the material compatibility of this compound been investigated?
A6: The provided research papers do not explicitly discuss the material compatibility of this compound.
Q7: What is known about the stability of this compound under various conditions?
A7: Information about the stability of this compound under various conditions is not provided in the research papers.
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research papers do not suggest any inherent catalytic properties of this compound.
Q9: Have any computational studies been performed on this compound?
A9: The research papers do not mention any specific computational studies or QSAR models related to this compound.
Q10: How do structural modifications of this compound affect its binding affinity to p300/CBP?
A10: The provided papers do not delve into the specific structure-activity relationships of this compound and its analogues.
Q11: What is known about the formulation strategies for this compound?
A11: The research papers provided do not include details about specific formulation strategies for this compound.
Q12: Is there information available regarding the SHE regulations concerning this compound?
A12: The provided papers do not discuss SHE regulations pertaining to this compound. This information would typically be found in safety data sheets and regulatory documents.
Q13: Has the pharmacokinetic profile of this compound been investigated?
A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of this compound.
Q14: What cell-based assays have been used to assess the activity of this compound?
A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by this compound conjugated with pomalidomide and different linkers.
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